{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
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Overview
Description
{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound that belongs to the class of alkyl-phenylketones It is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyacetic acid moiety, and various functional groups such as acetyl, hydroxy, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of Functional Groups:
Coupling with Phenoxyacetic Acid: The final step involves coupling the pyrrolidine derivative with phenoxyacetic acid using reagents like boron reagents in Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may yield an alcohol.
Scientific Research Applications
{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing gene expression and cellular processes . This interaction can lead to effects such as inhibition of vascular smooth muscle cell proliferation and migration, which is relevant for treating cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxyacetic acid: Similar in structure but with different functional groups.
4-acetyl cinnamic acid: Shares the acetyl and phenoxy groups but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of {4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid lies in its combination of functional groups and its ability to act as a selective PPARβ/δ agonist. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H21NO6/c1-3-14-4-6-15(7-5-14)20-19(13(2)24)21(27)22(28)23(20)16-8-10-17(11-9-16)29-12-18(25)26/h4-11,20,27H,3,12H2,1-2H3,(H,25,26) |
InChI Key |
VNVZDYBUFJQZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OCC(=O)O)O)C(=O)C |
Origin of Product |
United States |
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